molecular formula C13H11O4P B5089250 2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide

Cat. No.: B5089250
M. Wt: 262.20 g/mol
InChI Key: PMQJWSDVLVBHPY-UHFFFAOYSA-N
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Description

2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a complex organic compound with a unique structure that includes a phosphorus atom within a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in UV-curable coatings.

    2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the synthesis of polyacrylamide-grafted chitosan nanoparticles.

Uniqueness

2-hydroxy-3-phenyl-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is unique due to its phosphorus-containing heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQJWSDVLVBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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